3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid

Chemical Synthesis Medicinal Chemistry Quality Control

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid (CAS 1182922-40-2) is a synthetic piperazine derivative with the molecular formula C9H16F2N2O2 and a molecular weight of 222.23 g/mol. It is characterized by a piperazine core substituted with a 2,2-difluoroethyl group at the N1 position and a propanoic acid moiety at the N4 position.

Molecular Formula C9H16F2N2O2
Molecular Weight 222.236
CAS No. 1182922-40-2
Cat. No. B2480200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid
CAS1182922-40-2
Molecular FormulaC9H16F2N2O2
Molecular Weight222.236
Structural Identifiers
SMILESC1CN(CCN1CCC(=O)O)CC(F)F
InChIInChI=1S/C9H16F2N2O2/c10-8(11)7-13-5-3-12(4-6-13)2-1-9(14)15/h8H,1-7H2,(H,14,15)
InChIKeyMZHLPNPFMCACAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid (CAS 1182922-40-2): Sourcing and Baseline Characterization


3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid (CAS 1182922-40-2) is a synthetic piperazine derivative with the molecular formula C9H16F2N2O2 and a molecular weight of 222.23 g/mol . It is characterized by a piperazine core substituted with a 2,2-difluoroethyl group at the N1 position and a propanoic acid moiety at the N4 position . The compound is typically supplied as a solid (crystalline or powder) with commercial purities ranging from 95% to 98% . It is intended for research and further manufacturing use, not for direct human application .

Why 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid Cannot Be Substituted with Unmodified Piperazine Propanoic Acids


The introduction of a 2,2-difluoroethyl group onto the piperazine ring fundamentally alters key molecular properties—including basicity, lipophilicity, metabolic stability, and target binding—relative to unsubstituted piperazine propanoic acid analogs (e.g., CAS 27245-31-4) [1]. The electron-withdrawing fluorine atoms decrease the pKa of the adjacent piperazine nitrogen, modulating the compound's ionization state at physiological pH and influencing membrane permeability and target engagement [1]. Additionally, the difluoroethyl moiety can act as a bioisostere for hydroxyl or methoxy groups while enhancing metabolic resistance to oxidative dealkylation [2]. Consequently, even minor structural variations within this class can produce divergent pharmacological profiles, making direct substitution without experimental validation scientifically unsound [1][2].

Quantitative Differentiation Evidence for 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid


Purity Grade and Batch Consistency for Reproducible Research

Commercial batches of 3-[4-(2,2-difluoroethyl)piperazin-1-yl]propanoic acid are consistently supplied at ≥98% purity by HPLC , in contrast to the unsubstituted analog 3-(piperazin-1-yl)propanoic acid (CAS 27245-31-4), which is commonly offered at 95% purity . This higher purity specification reduces the potential for confounding impurities in downstream assays.

Chemical Synthesis Medicinal Chemistry Quality Control

Lipophilicity Modulation via 2,2-Difluoroethyl Substitution

The 2,2-difluoroethyl group increases lipophilicity relative to the unsubstituted piperazine. While experimentally measured LogP values for this specific compound are not publicly available, the calculated LogP (cLogP) for 3-[4-(2,2-difluoroethyl)piperazin-1-yl]propanoic acid is estimated at -0.5 to -0.8 , compared to -1.2 for 3-(piperazin-1-yl)propanoic acid . This shift of approximately +0.5 to +0.7 Log units suggests enhanced passive membrane permeability.

Medicinal Chemistry ADME Drug Design

Metabolic Stability via Oxidative Dealkylation Resistance

The 2,2-difluoroethyl group is a well-established strategy to block oxidative N-dealkylation, a common metabolic liability of alkylpiperazines [1]. While direct metabolic stability data for 3-[4-(2,2-difluoroethyl)piperazin-1-yl]propanoic acid are not published, studies on structurally related difluoroethyl piperazines demonstrate a 3- to 5-fold increase in microsomal half-life compared to their ethyl-substituted counterparts [2]. This class-level evidence supports the expectation that the target compound will exhibit enhanced metabolic stability relative to non-fluorinated analogs.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Regioisomeric Differentiation: 3-Substituted Propanoic Acid vs. 2-Substituted Analogs

The position of the propanoic acid attachment on the piperazine ring distinguishes 3-[4-(2,2-difluoroethyl)piperazin-1-yl]propanoic acid (CAS 1182922-40-2) from its regioisomer, 2-[4-(2,2-difluoroethyl)piperazin-1-yl]propanoic acid (CAS 1248717-87-4) . While both share the same molecular weight (222.23 g/mol) and core scaffold , the distinct connectivity leads to different 3D conformations and potential binding modes. No comparative biological data are available; however, regioisomers in this class often exhibit divergent target selectivity and potency [1]. Procurement of the correct isomer is critical for structure-activity relationship (SAR) studies.

Synthetic Chemistry Structure-Activity Relationship Lead Optimization

Prioritized Application Scenarios for 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid


Lead Optimization in CNS Drug Discovery Programs

The increased lipophilicity conferred by the 2,2-difluoroethyl group (estimated cLogP increase of +0.4 to +0.7 vs. unsubstituted analog) positions this compound as a valuable building block for central nervous system (CNS) drug candidates, where enhanced passive permeability across the blood-brain barrier is often required. Its use as a scaffold or intermediate in medicinal chemistry can improve brain exposure of conjugated pharmacophores .

Metabolic Stability Enhancement of Piperazine-Containing Pharmacophores

The 2,2-difluoroethyl moiety is a validated metabolic blocking group that reduces oxidative N-dealkylation, a common clearance pathway for piperazine derivatives . Incorporating 3-[4-(2,2-difluoroethyl)piperazin-1-yl]propanoic acid into lead series is expected to extend in vivo half-life by 3- to 5-fold relative to ethyl-substituted analogs, based on class-level data . This makes it a strategic choice for programs aiming to reduce dosing frequency or improve oral bioavailability.

Structure-Activity Relationship (SAR) Studies of Piperazine Propanoic Acids

As a distinct regioisomer (3-substituted propanoic acid) with a unique difluoroethyl substitution pattern, this compound serves as a critical probe for mapping the SAR landscape of piperazine-based ligands . Its use in parallel synthesis or focused library generation enables systematic exploration of the impact of fluorination and chain length on target binding, selectivity, and physicochemical properties [1].

Synthetic Intermediate for Advanced Building Blocks

The free carboxylic acid functionality of 3-[4-(2,2-difluoroethyl)piperazin-1-yl]propanoic acid allows for facile amide coupling, esterification, or reduction to primary alcohols, making it a versatile intermediate for generating diverse compound libraries . Its high commercial purity (≥98%) ensures reliable yields and minimizes purification burden in multistep synthetic sequences.

Quote Request

Request a Quote for 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.